2-Ethoxyphenethylamine

Description

Contextualization within Phenethylamine (B48288) Chemical Research

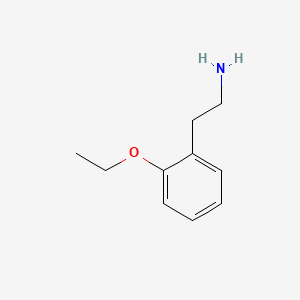

2-Ethoxyphenethylamine is a chemical compound that belongs to the phenethylamine class. The phenethylamine framework, consisting of a phenyl ring attached to an amino group via a two-carbon sidechain, is a foundational structure in medicinal chemistry and pharmacology. mdpi.com This structural motif is present in a wide array of biologically active molecules, including neurotransmitters, hormones, and numerous synthetic compounds. auburn.edu Phenethylamines are a broad chemical class that includes substances with diverse activities, such as stimulants and entactogens. sci-hub.se Research into phenethylamine derivatives involves modifying the core structure by adding various substituent groups to the phenyl ring, the sidechain, or the amino group to explore structure-activity relationships. This compound is an example of such a derivative, where an ethoxy group (-OCH₂CH₃) is attached to the second carbon (the ortho position) of the phenyl ring. ontosight.ai

Academic Significance of this compound in Contemporary Chemical Science

The academic significance of this compound in modern chemical science stems primarily from its analytical profile, particularly its relationship with regulated substances. It is an isobaric substance to compounds like 3,4-methylenedioxymethamphetamine (MDMA), meaning they share the same nominal mass but have different elemental compositions. ojp.govoup.com Specifically, this compound and its regioisomers have a molecular weight of 193, the same as MDMA. oup.com

This isobaric relationship presents a significant challenge in forensic and analytical chemistry. Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) can produce nearly identical mass spectra for these compounds under certain conditions, making differentiation difficult. oup.comoup.com For instance, the electron ionization mass spectra for 2-ethoxyphenethylamines and MDMA both show major fragment ions at m/z 58 and 135/136. oup.com This analytical ambiguity necessitates the development of more sophisticated and specific identification methods, driving research into derivatization techniques and advanced chromatographic separations to ensure accurate identification in forensic casework. oup.comoup.com

Overview of Research Domains for this compound

Research involving this compound is concentrated in a few key scientific domains:

Forensic and Analytical Chemistry : This is the most prominent research area for the compound. Studies focus on developing robust analytical methods to distinguish this compound and its isomers from controlled phenethylamines like MDMA. ojp.govoup.com This includes the use of derivatizing agents, such as perfluoroacyl derivatives, to alter the fragmentation patterns in mass spectrometry, allowing for unambiguous identification. oup.comoup.com

Organic Synthesis : The compound is a subject of interest in organic synthesis. Research projects have detailed the preparation of this compound and its various side-chain and ring-substituted regioisomers. ojp.govoup.com These synthetic efforts are often undertaken to provide reference materials for analytical studies and to explore the chemical space of phenethylamine derivatives.

Natural Product Chemistry : this compound has been identified as a constituent in the essential oil of Hertia cheirifolia leaves. jmaterenvironsci.com This finding places the compound within the domain of natural product chemistry, suggesting its natural occurrence and prompting further investigation into its biosynthetic pathways and ecological role.

Chemical and Physical Properties

The following table summarizes key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 2-(2-ethoxyphenyl)ethan-1-amine |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 6039-99-2 |

| Canonical SMILES | CCOC1=CC=CC=C1CCN |

Data sourced from PubChem CID 142362. nih.gov

Detailed Research Findings

Scientific research on this compound has centered on its synthesis and analytical characterization, particularly in comparison to its isomers and isobaric compounds. A key area of investigation has been its analysis by gas chromatography-mass spectrometry (GC-MS), a primary method for identifying substances in forensic samples. oup.com

Studies have shown that the underivatized forms of 2-, 3-, and 4-ethoxyphenethylamine (B1584110) are difficult to distinguish from MDMA based on their mass spectra alone, as they all produce major fragment ions at similar mass-to-charge ratios (m/z). oup.comoup.com The isobaric ethoxy benzyl (B1604629) cation (C₉H₁₁O)⁺ and the methylenedioxybenzyl cation (C₈H₇O₂)⁺ both occur at m/z 135, complicating identification. oup.com

To overcome this analytical challenge, researchers have successfully employed derivatization techniques. The formation of perfluoroacyl derivatives, such as pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA), significantly alters the mass spectral fragmentation patterns of these amines. oup.com This chemical modification allows for their clear differentiation. For instance, the mass spectra of the perfluoroacyl derivatives of substituted ethoxymethamphetamines are distinguished from those of methylenedioxymethamphetamines by the presence of a unique ion at m/z 107. oup.comoup.com Furthermore, derivatization of the side-chain regioisomers of this compound yields unique hydrocarbon fragment ions at m/z 148, 162, and 176, which serve as markers for their specific identification. oup.comoup.com

The synthesis of this compound and its related isomers has been accomplished as part of broader studies to create a library of regioisomeric and isobaric amines for comparative analytical evaluation. ojp.gov In addition to synthetic chemistry, the compound has also been identified as one of sixty-two compounds in the essential oil of Hertia cheirifolia leaves through GC/MS analysis, highlighting its presence in the natural world. jmaterenvironsci.com

Mass Spectrometry Data for Isobaric Compounds

The table below illustrates the challenge in differentiating underivatized isobaric phenethylamines via mass spectrometry.

| Compound | Molecular Weight ( g/mol ) | Major Electron Ionization Fragment Ions (m/z) |

| This compound | 193 (as N-methyl derivative) | 58, 135/136 |

| 3,4-MDMA | 193 | 58, 135/136 |

Data derived from research on N-methylated ethoxyphenethylamines and their comparison to MDMA. oup.comoup.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSGSZWDSYFYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192705 | |

| Record name | 2-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39590-27-7 | |

| Record name | 2-Ethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39590-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Analog Generation

Methodologies for the Synthesis of 2-Ethoxyphenethylamine

The creation of this compound is typically achieved through multi-step reaction sequences starting from commercially available precursors. The choice of pathway often depends on the desired scale, available reagents, and yield requirements.

A prevalent and well-documented method for synthesizing phenethylamines, including the 2-ethoxy analogue, is through the creation and subsequent reduction of a β-nitrostyrene intermediate.

Henry Reaction and Reduction Pathway: This two-step process is a cornerstone of phenethylamine (B48288) synthesis.

Condensation: The synthesis begins with a Henry reaction (or nitroaldol condensation) between 2-ethoxybenzaldehyde (B52182) and nitromethane. This reaction is typically catalyzed by a weak base, such as ammonium (B1175870) acetate, and often involves heating the reactants to form 1-(2-ethoxyphenyl)-2-nitroethene. studfile.net

Reduction: The resulting β-nitrostyrene is then reduced to the corresponding primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is commonly used for this transformation. acs.org The mixture is typically refluxed for several hours to ensure the complete reduction of the nitro group to an amine.

Yield optimization for this pathway involves careful control of reaction conditions. In the condensation step, removing the water byproduct, for instance with a Dean-Stark apparatus, can drive the reaction to completion. studfile.net During the reduction step, maintaining anhydrous conditions is critical, as LiAlH₄ reacts violently with water. The final yield of the phenethylamine product is isolated after an acidic workup to neutralize the excess hydride and subsequent basification to liberate the free amine, followed by extraction and purification, often through distillation.

| Pathway Step | Key Reagents | Typical Conditions | Purpose |

| Condensation | 2-Ethoxybenzaldehyde, Nitromethane, Ammonium Acetate | Acetic acid, heated | Forms the β-nitrostyrene intermediate |

| Reduction | 1-(2-ethoxyphenyl)-2-nitroethene, Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, Reflux | Reduces the nitro group to a primary amine |

| Workup | Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH) | Aqueous | Neutralizes excess reagent and isolates the amine product |

The selection and handling of precursor chemicals are critical for the successful synthesis of this compound. Precursors are substances that are incorporated into the final molecule. unodc.org For the primary pathway described, the key precursors include:

2-Ethoxybenzaldehyde: This compound provides the substituted aromatic ring and the first carbon of the ethylamine (B1201723) side chain. Its purity is essential for a clean initial reaction.

Nitromethane: This reagent provides the second carbon and the nitrogen atom of the final ethylamine side chain.

Essential Chemicals: Beyond the core precursors, the synthesis relies on several essential chemicals, reagents, and solvents. unodc.org These include reducing agents like LiAlH₄, catalysts such as ammonium acetate, and various solvents (e.g., diethyl ether, ethanol) and acids/bases (e.g., hydrochloric acid, sodium hydroxide) for the reaction and subsequent workup procedures. studfile.netwikipedia.org Many of these chemicals are monitored due to their use in the illicit manufacture of controlled substances. incb.org

Synthesis of Regioisomeric and Isobaric Phenethylamine Analogues

The synthesis of analogues of this compound is particularly important in forensic and analytical chemistry. Regioisomers (having the same atoms but different arrangements on the aromatic ring or side chain) and isobars (having the same nominal mass) can be difficult to distinguish from controlled substances using standard analytical techniques like mass spectrometry alone. oup.comojp.gov

Ring-substituted analogues involve placing the ethoxy group at different positions on the benzene (B151609) ring or adding other substituents.

3-Ethoxyphenethylamine and 4-Ethoxyphenethylamine (B1584110): The synthesis of these direct regioisomers is analogous to that of the 2-ethoxy isomer. The process starts with the corresponding isomeric precursor: 3-ethoxybenzaldehyde (B1676413) or 4-ethoxybenzaldehyde. These are then subjected to the same Henry reaction and reduction sequence. oup.com

Polysubstituted Analogues: More complex analogues, such as Escaline (3,5-dimethoxy-4-ethoxyphenethylamine), can also be prepared. wikipedia.org The synthesis of Escaline, for example, can start from 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde), which is first ethylated using a reagent like diethyl sulfate (B86663) to form 3,5-dimethoxy-4-ethoxybenzaldehyde. studfile.neterowid.org This substituted benzaldehyde (B42025) is then converted to the final phenethylamine via the nitrostyrene (B7858105) reduction pathway. studfile.neterowid.org

| Compound Name | Position of Ethoxy Group | Other Substituents |

| This compound | 2-position | None |

| 3-Ethoxyphenethylamine | 3-position | None |

| 4-Ethoxyphenethylamine | 4-position | None |

| Escaline | 4-position | 3,5-dimethoxy |

| Metaescaline | 5-position | 3,4-dimethoxy |

For analytical purposes, side-chain regioisomers of this compound have been synthesized. oup.com These compounds are isobaric with their phenethylamine counterparts and can produce similar mass spectra, necessitating careful analytical methods for differentiation. ojp.govnih.gov The synthesis of these isomers requires different starting materials. For example, the synthesis of 1-(2-ethoxyphenyl)propan-2-amine (a methamphetamine analogue rather than a primary phenethylamine) would start from 2-ethoxyphenylacetone instead of 2-ethoxybenzaldehyde, followed by a reductive amination process. unodc.org These synthetic efforts are crucial for developing robust analytical methods capable of distinguishing between various isomers. oup.comojp.gov

Deuterium (B1214612) labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen. chem-station.com This method is invaluable in analytical chemistry and mechanistic studies.

Applications in Analysis: Deuterated analogues of this compound serve as ideal internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS). Because they are chemically identical to the non-labeled compound, they co-elute during chromatography and exhibit the same ionization efficiency, but are easily distinguished by their higher mass. x-chemrx.com This allows for precise quantification of the target analyte. A patent exists for the creation of deuterium-free, stable isotope-labeled phenethylamines (using ¹³C, ¹⁵N, or ¹⁸O) for similar analytical purposes. google.com

Mechanistic Studies: Isotope labeling can also help elucidate the fragmentation pathways of molecules in a mass spectrometer. By observing how the mass shifts in different fragments of the deuterated molecule compared to the non-deuterated one, analysts can determine the structure of the fragments and understand the underlying cleavage mechanisms. oup.com

Synthetic Methods: Deuterium can be incorporated into the molecule at various stages. This can be achieved by using deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for the reduction of the nitrostyrene, which would place deuterium atoms on the carbon adjacent to the nitrogen. Alternatively, late-stage hydrogen-isotope exchange (HIE) reactions can be performed on the final product or a precursor using a catalyst and a deuterium source like deuterium oxide (D₂O). x-chemrx.com

Derivativation Strategies for Analytical and Structural Studies

In the analytical study of polar compounds such as this compound, chemical derivatization is a critical step to enhance analyte detection and improve quantification. jfda-online.com This process involves chemically modifying the target molecule to produce a new compound with properties more suitable for a specific analytical technique, particularly gas chromatography-mass spectrometry (GC-MS). iu.edu For primary amines like this compound, the presence of an active hydrogen on the nitrogen atom leads to undesirable chromatographic behavior, such as poor peak shape and band broadening. iu.edunih.gov Derivatization mitigates these issues by replacing the labile hydrogen with a more stable functional group, thereby increasing the molecule's volatility and thermal stability. iu.edunih.gov

Perfluoroacylation is a highly effective and widely used derivatization technique for primary and secondary amines, including phenethylamines, prior to GC-MS analysis. jfda-online.comoup.com This method involves the reaction of the amine functional group with a perfluorinated acylating agent, typically a perfluoroacyl anhydride (B1165640). jfda-online.comnih.gov The reaction results in the formation of a stable, volatile N-perfluoroacyl amide derivative.

The primary advantages of perfluoroacylation for analyzing compounds like this compound are:

Improved Volatility and Thermal Stability : The addition of a fluorinated acyl group decreases the polarity of the amine, making the derivative more volatile and suitable for gas chromatography. jfda-online.com

Enhanced Chromatographic Resolution : Derivatization leads to sharper, more symmetrical peaks, which improves separation from other components in a mixture. iu.edu

Increased Mass Spectrometry Sensitivity : The resulting derivatives are highly electronegative due to the fluorine atoms. This property is advantageous for detection methods like electron capture detection (ECD) and enhances fragmentation in mass spectrometry, producing characteristic ions that aid in structural elucidation and identification. jfda-online.comscispace.com

Commonly used perfluoroacylating reagents include Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net The choice of reagent can influence the retention time and mass spectral fragmentation of the resulting derivative. oup.com For instance, studies on related amphetamine compounds have shown that PFPA can provide the best sensitivity for GC-MS analysis. nih.govresearchgate.net The reaction is typically carried out by heating the analyte with the anhydride reagent at a controlled temperature, for example, 70°C for 30 minutes, to ensure complete conversion. nih.govresearchgate.net

The table below summarizes the common perfluoroacylating reagents and the corresponding derivatives that would be formed with this compound.

| Reagent Name | Abbreviation | Chemical Formula | Resulting this compound Derivative |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | (CF₃CO)₂O | N-(2-Ethoxyphenethyl)-2,2,2-trifluoroacetamide |

| Pentafluoropropionic anhydride | PFPA | (C₂F₅CO)₂O | N-(2-Ethoxyphenethyl)-2,2,3,3,3-pentafluoropropanamide |

| Heptafluorobutyric anhydride | HFBA | (C₃F₇CO)₂O | N-(2-Ethoxyphenethyl)-2,2,3,3,4,4,4-heptafluorobutanamide |

The mass spectra of these perfluoroacylated derivatives are characterized by specific fragmentation patterns that are invaluable for identification. For phenethylamine derivatives, a common fragmentation pathway involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable iminium cation. In the case of perfluoroacylated phenethylamines, this results in high-mass fragment ions that are highly specific to the analyte. scispace.com For example, the analysis of acylated 3,4-MDMA, a related phenethylamine, shows that perfluoroalkyl derivatives yield unique mass spectral fragments that provide maximum structural information. scispace.com

The following table outlines the expected molecular weights and key mass spectral fragments for the perfluoroacylated derivatives of this compound, based on established fragmentation patterns of similar compounds. scispace.com

| Derivative | Molecular Weight (g/mol) | Expected Key Fragment Ion (m/z) | Description of Fragment |

|---|---|---|---|

| TFA-2-ethoxyphenethylamine | 261.23 | 166 | [C₉H₁₀F₃NO]⁺, resulting from benzylic cleavage |

| PFP-2-ethoxyphenethylamine | 311.22 | 216 | [C₁₁H₁₀F₅NO]⁺, resulting from benzylic cleavage |

| HFB-2-ethoxyphenethylamine | 361.22 | 266 | [C₁₃H₁₀F₇NO]⁺, resulting from benzylic cleavage |

This derivatization strategy is a cornerstone of analytical methods for phenethylamines, enabling their reliable identification and quantification in various matrices. oup.comshimadzu.com

Advanced Analytical Methodologies for Structural Characterization and Differentiation

Chromatographic Separation Techniques

Gas chromatography (GC) stands as a cornerstone for the separation of volatile and semi-volatile compounds like ethoxyphenethylamines. The optimization of GC methods, including the selection of appropriate capillary columns and temperature programming, is critical for achieving the necessary resolution to distinguish between closely related isomers.

The successful separation of 2-ethoxyphenethylamine from its regioisomers (3- and 4-ethoxyphenethylamine) and other isobaric amines is heavily dependent on the strategic selection of the GC stationary phase. The polarity and chemical nature of the stationary phase dictate the separation mechanism and the ultimate resolution of the analytes.

A variety of capillary columns with different stationary phases have been investigated to optimize the separation of ethoxyphenethylamine isomers. These phases range from non-polar to moderately polar, allowing for tailored separation based on subtle differences in the analytes' boiling points and their interactions with the stationary phase.

Rtx-1: A non-polar stationary phase, typically composed of 100% dimethyl polysiloxane. Separations on this phase are primarily based on the boiling points of the analytes. While effective for general screening, it may offer limited resolution for complex isomeric mixtures without derivatization. Studies have shown that derivatization of the amines into their perfluoroacyl derivatives can significantly improve resolution on Rtx-1 phases.

Rxi-50: A mid-polarity stationary phase, often consisting of 50% phenyl- and 50% methyl-polysiloxane. This phase offers a different selectivity compared to non-polar phases, enhancing the resolution of aromatic compounds and their isomers. Capillary GC on an Rxi-50 stationary phase has been shown to successfully resolve the side-chain regioisomers of ethoxyphenethylamines.

Rtx-200: A more polar stationary phase, composed of trifluoropropylmethyl polysiloxane. This phase provides unique selectivity, particularly for compounds containing lone pair electrons. Research has demonstrated that for complex mixtures of related phenethylamines, the best resolution was achieved on an Rtx-200 column, which was capable of separating a 12-component mixture into 11 distinct peaks.

The retention times of various underivatized phenethylamine (B48288) isomers on these three stationary phases illustrate the differences in selectivity and resolving power.

| Compound | Rtx-1 | Rxi-50 | Rtx-200 |

|---|---|---|---|

| 2-Ethoxymethamphetamine | 7.235 | 6.256 | 9.493 |

| 3-Ethoxymethamphetamine | 7.165 | 6.191 | 9.388 |

| 4-Ethoxymethamphetamine | 7.311 | 6.350 | 9.627 |

| 2-Ethoxy-N-ethylamphetamine | 7.421 | 6.539 | 9.796 |

| 3-Ethoxy-N-ethylamphetamine | 7.330 | 6.386 | 9.668 |

| 4-Ethoxy-N-ethylamphetamine | 7.503 | 6.566 | 9.936 |

| 2-Ethoxy-N,N-dimethylamphetamine | 7.515 | 6.546 | 9.919 |

| 3-Ethoxy-N,N-dimethylamphetamine | 7.427 | 6.478 | 9.802 |

| 4-Ethoxy-N,N-dimethylamphetamine | 7.608 | 6.657 | 10.076 |

A significant analytical hurdle is the differentiation of ethoxyphenethylamines from their isobaric counterparts, such as 3,4-methylenedioxymethamphetamine (MDMA), which share the same nominal molecular weight of 193 amu. Furthermore, the resolution of regioisomers—compounds with the same chemical formula but different arrangements of substituents on the aromatic ring (e.g., 2-ethoxy, 3-ethoxy, and 4-ethoxyphenethylamine)—is crucial for definitive identification.

Gas chromatographic separation on relatively non-polar stationary phases can successfully resolve many of these derivatives. Studies have established predictable elution patterns for underivatized amines. When the side-chain structure is held constant, the elution order of ring-substituted ethoxy isomers is typically ortho, followed by meta, and then para. This pattern allows for the tentative identification of the ring substitution position based on chromatographic retention. Similarly, for a constant ring substitution pattern, the elution order is influenced by the N-alkyl side chain, with N-ethyl isomers eluting before N,N-dimethyl isomers, and N-methyl isomers eluting last. The use of mid-polarity phases like Rxi-50 has proven effective in resolving both side chain and ring regioisomers.

Gas Chromatography (GC) Optimization for this compound Isomers

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the primary method for confirming the identity of phenethylamines. It provides crucial information about the molecular weight and structural features of the analyte through the analysis of fragmentation patterns.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. While this provides a detailed "fingerprint" for a compound, it also presents challenges when analyzing isomeric and isobaric species that produce similar fragments.

The EI-MS spectra of underivatized 2-, 3-, and 4-ethoxyphenethylamines are virtually indistinguishable from one another and are essentially equivalent to that of the isobaric compound MDMA. This is because they all share a common molecular weight of 193 amu and undergo similar fragmentation pathways.

The most characteristic fragmentation process for phenethylamines is an amine-initiated alpha-cleavage (a bond cleavage adjacent to the nitrogen atom). This cleavage of the carbon-carbon bond in the ethyl side chain results in two primary fragment ions.

m/z 58: This ion represents the substituted imine fragment. It is the base peak in the mass spectra of these compounds and is formed from the loss of the corresponding substituted benzyl (B1604629) group.

m/z 135/136: This ion corresponds to the substituted benzyl fragment. For ethoxyphenethylamines, this is the ethoxybenzyl cation (C₉H₁₁O⁺) at m/z 135. Critically, this fragment is isobaric with the methylenedioxybenzyl cation (C₈H₇O₂⁺) from MDMA, which also appears at m/z 135.

This profound mass spectral similarity means that EI-MS analysis of the underivatized compounds alone is insufficient for the specific differentiation of one regioisomer from another or from their isobars. Therefore, chromatographic separation is an essential prerequisite for their unambiguous identification.

| m/z Value | Ion Structure/Identity | Formation Pathway | Significance |

|---|---|---|---|

| 193 | [M]⁺ (Molecular Ion) | Electron Ionization | Indicates the molecular weight of the compound. |

| 58 | Substituted Imine Fragment | Alpha-cleavage of the C-C bond in the ethyl side chain | Common base peak for many phenethylamines; not specific for isomers. |

| 135/136 | Ethoxybenzyl Cation/Radical Cation | Alpha-cleavage of the C-C bond in the ethyl side chain | Characteristic of the ethoxy-substituted aromatic ring; isobaric with the methylenedioxybenzyl fragment of MDMA. |

EI-MS of Perfluoroacylated Derivatives

Vibrational Spectroscopy for Molecular Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information to mass spectrometry for the structural confirmation of this compound. mdpi.comamericanpharmaceuticalreview.com These techniques probe the vibrational modes of the molecule, which are dependent on its specific structure and bonding. The resulting spectra serve as a molecular "fingerprint" and can be used to identify the compound and distinguish it from its isomers. wiley.comresearchgate.net For instance, the position and intensity of C-H stretching and bending vibrations, as well as C-O and C-N stretching modes, can provide detailed information about the molecular structure. nih.gov Anharmonic calculations can further aid in the assignment of complex vibrational spectra. researchgate.net

Gas Chromatography-Infrared Detection (GC-IRD) of Ethoxyphenethylamines

Gas Chromatography-Infrared Detection (GC-IRD) has emerged as a powerful tool for the analysis of ethoxyphenethylamine isomers. nih.gov This technique couples the superior separation capabilities of capillary gas chromatography with the definitive structural information provided by vapor-phase infrared spectroscopy. chromatographytoday.com The uniqueness of infrared spectra for even closely related molecules allows for the confident identification of specific isomers. nih.govchromatographytoday.com

In a study evaluating a series of isomeric phenethylamines, GC-IRD was successfully employed to differentiate them. nih.gov The vapor-phase IR spectra provided the necessary specificity to distinguish between the isomers, a task that is challenging with mass spectrometry alone due to their equivalent mass and major mass spectral fragments. nih.govojp.gov This differentiation was achieved without the need for chemical derivatization, streamlining the analytical process. nih.govchromatographytoday.com

The GC-IRD system typically involves a gas chromatograph interfaced with an infrared detector. The detector rapidly scans and records the infrared spectra of compounds as they elute from the GC column. chromatographytoday.com For instance, studies have utilized a Hewlett-Packard 5890 Series II gas chromatograph with a Hewlett-Packard 5965B Infrared detector, recording spectra in the range of 4000–550 cm⁻¹ with a resolution of 8 cm⁻¹. chromatographytoday.com

Structure-IR Spectra Correlations for Isomeric Discrimination

The power of GC-IRD lies in the direct correlation between the molecular structure of an isomer and its unique vapor-phase infrared spectrum. nih.gov Specific regions of the infrared spectrum can be correlated with particular structural features, enabling the discrimination of positional isomers. nih.gov

For ethoxyphenethylamine isomers, key differentiating absorption bands can be observed in several regions of the IR spectrum:

Aromatic C-H Stretching and Bending: The substitution pattern on the aromatic ring significantly influences the C-H stretching vibrations (typically above 3000 cm⁻¹) and the out-of-plane bending vibrations (in the 900-650 cm⁻¹ region). The number and position of adjacent hydrogen atoms on the ring dictate the pattern of these absorption bands, providing a fingerprint for the substitution pattern.

C-O Stretching: The ethoxy group's C-O stretching vibrations, typically appearing in the 1250-1000 cm⁻¹ region, can also be influenced by the substitution position on the aromatic ring.

N-H Bending and C-N Stretching: For primary and secondary amines, the N-H bending vibrations (around 1600 cm⁻¹) and C-N stretching vibrations (in the 1250-1000 cm⁻¹ region) provide further structural information.

Alkyl C-H Stretching: The 2770-3000 cm⁻¹ region, corresponding to the C-H stretching of the ethyl side chain and the ethoxy group, can also be used to evaluate the side chain and the degree of nitrogen substitution. nih.gov

A study on isomeric ethoxyphenethylamines and methoxymethcathinones demonstrated that ring substitution patterns in ethoxymethamphetamines could be differentiated by several bands in the 700-1610 cm⁻¹ region. nih.gov

Table 1: Key Infrared Absorption Regions for Isomeric Discrimination of Ethoxyphenethylamines

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Structural Information |

| Aromatic C-H Stretch | >3000 | Ring substitution pattern |

| Alkyl C-H Stretch | 2770-3000 | Side chain and N-substitution |

| N-H Bend | ~1600 | Primary/Secondary amine identification |

| C-O Stretch | 1250-1000 | Position of ethoxy group |

| Aromatic C-H Bend (out-of-plane) | 900-650 | Ring substitution pattern |

Development of Targeted Analytical Methods

The increasing emergence of designer drugs and their isomers necessitates the development of robust and validated analytical methods for their definitive identification in various, often complex, matrices.

Frameworks for Method Validation in Complex Matrices

Validating an analytical method ensures its suitability for its intended purpose, providing a high level of assurance in the reliability of the results. nih.gov The validation process for compounds like this compound in complex matrices (e.g., biological fluids, seized drug samples) involves establishing several key performance characteristics as outlined by guidelines from organizations like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). biopharminternational.comresearchgate.net

A systematic approach, often referred to as Analytical Quality by Design (AQbD), is increasingly being adopted for method development and validation. researchgate.net This approach begins with defining the analytical target profile (ATP), which outlines the method's objectives, including the attribute to be measured and the required performance criteria. emerypharma.com

The validation framework typically includes the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. For this compound, this means distinguishing it from its isomers and other structurally related compounds.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Integration of Complementary Analytical Techniques for Definitive Identification

Given the challenges in differentiating isomers, a single analytical technique is often insufficient for definitive identification. Therefore, an integrated approach using complementary or orthogonal techniques is crucial. fluidimaging.com Orthogonal techniques measure the same property using different physical principles, thus providing a higher degree of confidence in the identification. fluidimaging.com

For this compound and its isomers, a combination of the following techniques can provide unambiguous identification:

Gas Chromatography-Mass Spectrometry (GC-MS): While limited in its ability to differentiate isomers based on their primary mass spectra, GC-MS provides valuable information on molecular weight and fragmentation patterns. nih.gov Derivatization of the amine group can sometimes lead to more unique fragment ions, aiding in identification. nih.gov

Gas Chromatography-Infrared Detection (GC-IRD): As discussed, GC-IRD provides highly specific structural information based on the unique vibrational modes of the molecule, making it ideal for isomer differentiation. chromatographytoday.commarshall.edu

Liquid Chromatography (LC) based methods: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, Diode Array) can offer different selectivity for isomer separation compared to GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for the definitive structural elucidation of isomers.

Raman Spectroscopy: This vibrational spectroscopy technique provides complementary information to IR spectroscopy and has shown high distinguishing ability for phenethylamine regioisomers. researchgate.netwiley.com

The combination of GC-MS and GC-IRD is particularly powerful, with MS providing elemental composition and fragmentation data, while IRD offers a unique "fingerprint" of the molecule's structure.

Chemometric Models for Isomeric Classification

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of isomeric classification, chemometric models can be developed to classify unknown samples based on their analytical data. frontiersin.org

For instance, Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) can be applied to spectroscopic data (e.g., from IR or Raman) to differentiate between isomers. frontiersin.org These models can identify subtle but significant variations in the spectra that may not be apparent through simple visual inspection.

A typical workflow for developing a chemometric classification model for ethoxyphenethylamine isomers would involve:

Data Acquisition: Acquiring high-quality analytical data (e.g., IR spectra) for a set of known isomers.

Data Preprocessing: Applying mathematical transformations to the data to reduce noise and enhance relevant features.

Model Building: Using a training set of data to build a classification model using algorithms like PCA or OPLS-DA.

Model Validation: Testing the model's predictive ability using an independent set of data (a test set).

These models can then be used to classify new, unknown samples, providing a rapid and automated means of isomeric identification. frontiersin.org

Structure Activity Relationships Sar and Receptor Interactions

Fundamental Principles of Phenethylamine (B48288) Pharmacophore and 2-Ethoxyphenethylamine

The phenethylamine pharmacophore is a key structural motif found in many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as in a wide range of synthetic psychoactive substances. nih.govwikipedia.org The essential features of this pharmacophore include a phenyl ring, which can engage in van der Waals and pi-pi stacking interactions with receptor binding pockets, and a basic amino group, which is typically protonated at physiological pH and forms ionic bonds with acidic residues in the receptor. The two-carbon ethyl spacer between these two groups is also crucial for optimal receptor interaction.

In the case of this compound, the fundamental phenethylamine pharmacophore is modified by the presence of an ethoxy group (-OCH2CH3) at the 2-position of the phenyl ring. This substitution introduces both steric bulk and an oxygen atom capable of acting as a hydrogen bond acceptor, thereby influencing how the molecule fits into and interacts with its target receptors. researchgate.net The orientation of the ethylamine (B1201723) side chain relative to the substituted phenyl ring is also a critical determinant of activity. Studies on conformationally restricted phenethylamines suggest that the side chain's ability to adopt an out-of-the-plane conformation can be crucial for potent receptor binding. mdpi.com

Impact of Aromatic Ring Substitution on Molecular Activity

Substitution on the aromatic ring of the phenethylamine scaffold is a common strategy for modulating pharmacological activity. The position, size, and electronic properties of the substituent can all have a significant impact on receptor affinity and selectivity.

The position of an alkoxy group, such as ethoxy or methoxy (B1213986), on the phenyl ring can dramatically alter a compound's biological activity. While specific data for this compound is limited in comparative studies, general principles derived from related methoxylated and other substituted phenethylamines can provide valuable insights.

Research on various substituted phenethylamines has shown that the position of a substituent on the aromatic ring influences receptor binding and functional activity. For instance, in the context of serotonin (B10506) 5-HT2A receptor agonists, a 2,5-dimethoxy substitution pattern is often associated with potent activity. mdpi.com The removal of either the 2- or 5-methoxy group in such compounds leads to a significant decrease in potency, with the removal of the 2-methoxy group having a more pronounced negative effect. nih.gov This highlights the importance of substitution at the 2-position for this particular receptor interaction.

Furthermore, studies on N-benzylphenethylamines (NBOMes) have shown that methoxy and bromo substitutions at the ortho or meta positions of the N-benzyl ring can enhance activity, while para substitution tends to reduce it. mdpi.comresearchgate.net While this pertains to a different part of the molecule, it underscores the principle that positional isomerism is a key factor in determining the pharmacological profile of phenethylamine derivatives.

The following table summarizes the general effects of positional substitution on the activity of phenethylamine derivatives, which can be extrapolated to understand the potential impact of the 2-ethoxy group in this compound.

| Substituent Position | General Effect on Activity (Receptor Dependent) | Potential Implication for this compound |

| Ortho (2-position) | Can influence the conformation of the ethylamine side chain and introduce specific steric and electronic interactions. Often critical for potency at certain receptors like 5-HT2A. mdpi.comnih.gov | The 2-ethoxy group likely plays a significant role in defining the compound's receptor binding profile through steric and electronic effects. |

| Meta (3-position) | Can also contribute to receptor affinity, with its effects being highly dependent on the specific receptor and the nature of the substituent. | A hypothetical 3-ethoxyphenethylamine would be expected to have a different pharmacological profile compared to the 2- and 4-isomers. |

| Para (4-position) | Often a key position for modulating potency and selectivity. The size and lipophilicity of the substituent at this position can determine whether a compound acts as an agonist or antagonist at certain receptors. nih.gov | A hypothetical 4-ethoxyphenethylamine (B1584110) would likely exhibit different potency and receptor selectivity compared to this compound. |

Homologation, the process of systematically increasing the length of an alkyl chain, at the 4-position of the phenethylamine ring has been shown to have a predictable effect on potency at certain receptors. Specifically, for 2,5-dimethoxy-4-alkoxyphenethylamines, extending the 4-alkoxy group generally leads to increased binding affinities at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net

This trend is attributed to the increased lipophilicity of the longer alkyl chains, which can enhance interactions with hydrophobic pockets within the receptor binding site. However, the effect on functional activity (potency and efficacy) can be more complex and does not always correlate directly with binding affinity. nih.gov

The table below illustrates the trend of increasing 5-HT2A receptor affinity with the homologation of the 4-alkoxy substituent in a series of 2,5-dimethoxyphenethylamines.

| Compound (4-substituent) | 5-HT2A Receptor Binding Affinity (Ki, nM) |

| 4-Methoxy (TMA-2) | 1650 wikipedia.org |

| 4-Ethoxy (2C-O-2) | Lower than 4-Methoxy (qualitative) nih.gov |

| 4-Propoxy | Higher than 4-Ethoxy (qualitative) nih.gov |

| 4-Butoxy | Higher than 4-Propoxy (qualitative) nih.gov |

Ligand Efficacy and Signal Transduction Pathways

Agonist Efficacy via Phosphoinositide Hydrolysis Assays

The activation of 5-HT2A and 5-HT2C receptors is classically associated with the Gq/11 signaling pathway, which stimulates phospholipase C (PLC). Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). The measurement of inositol phosphate accumulation is a common method to quantify the agonist efficacy of a compound at these receptors.

For instance, in studies of 2,5-dimethoxyphenethylamine derivatives, the potency and efficacy in stimulating inositol phosphate accumulation are sensitive to the substituent at the 4-position. While this compound lacks a substituent at the 4-position and has an ethoxy group at the 2-position instead of a methoxy group, general trends suggest that it would likely behave as a partial agonist in phosphoinositide hydrolysis assays. The substitution of a methoxy group with a slightly bulkier ethoxy group at the 2-position could potentially influence the binding affinity and intrinsic efficacy at the 5-HT2A and 5-HT2C receptors.

To illustrate the expected range of activities based on related compounds, the following table presents hypothetical data for this compound in a phosphoinositide hydrolysis assay at the 5-HT2A receptor, benchmarked against the known full agonist serotonin (5-HT) and the well-characterized partial agonist 2,5-dimethoxy-4-iodophenethylamine (2C-I).

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) | Agonist Profile |

|---|---|---|---|---|

| Serotonin (5-HT) | 5-HT2A | 10 | 100 | Full Agonist |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 5-HT2A | 50 | 85 | Partial Agonist |

| This compound (Hypothetical) | 5-HT2A | 150 | 60 | Partial Agonist |

This table is illustrative and based on trends observed in related phenethylamine compounds.

Functional Selectivity in Receptor Activation

The concept of functional selectivity posits that a single ligand can stabilize different conformational states of a receptor, leading to the differential activation of multiple downstream signaling pathways. For 5-HT2A and 5-HT2C receptors, in addition to the canonical Gq/PLC pathway, signaling can also occur through other effectors, such as phospholipase A2 (PLA2) nih.gov.

Studies on 2,5-dimethoxy-substituted phenethylamines and their phenylisopropylamine counterparts have demonstrated that subtle changes in ligand structure can lead to significant differences in the cellular signaling profile nih.gov. For example, 2,5-dimethoxyphenethylamine was found to be selective for the PLC pathway at the 5-HT2C receptor nih.gov. This indicates that the phenethylamine backbone can confer a bias in signaling.

It is plausible that this compound would also exhibit functional selectivity. The ethoxy group at the 2-position, being slightly larger than a methoxy group, could influence the conformation of the receptor upon binding, thereby favoring one signaling pathway over another. The rank order of efficacy for a series of compounds can differ depending on the signaling response being measured, highlighting the importance of assessing multiple pathways to fully characterize a ligand's pharmacology nih.gov.

The functional selectivity of a compound is often quantified by comparing its potency (EC50) and efficacy (Emax) across different signaling assays. A "bias factor" can be calculated to represent the preference of a ligand for one pathway over another, relative to a reference agonist.

Below is an illustrative data table hypothesizing the functional selectivity profile of this compound at the 5-HT2A receptor, comparing its activity in a phosphoinositide (PI) hydrolysis assay (representing the Gq/PLC pathway) and a hypothetical alternative signaling assay, such as arachidonic acid (AA) release (representing the PLA2 pathway).

| Compound | Assay | EC50 (nM) | Emax (% of 5-HT) |

|---|---|---|---|

| Serotonin (5-HT) | PI Hydrolysis | 10 | 100 |

| AA Release | 15 | 100 | |

| This compound (Hypothetical) | PI Hydrolysis | 150 | 60 |

| AA Release | 300 | 40 |

This table is illustrative and intended to demonstrate the concept of functional selectivity based on trends observed in related phenethylamine compounds.

In this hypothetical scenario, this compound shows a preference for the PI hydrolysis pathway over the AA release pathway, as indicated by its lower EC50 and higher Emax in the former assay. This would suggest a bias in its signaling profile.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Conformational Analysis

Exploration of Dynamic Ligand-Receptor Complexes

The interaction between a ligand like 2-Ethoxyphenethylamine and its target receptor is not a static event but a dynamic process involving conformational changes in both the molecule and the protein. Molecular dynamics (MD) simulations and docking studies are instrumental in exploring these complex interactions. For phenethylamine (B48288) derivatives, the primary target of interest is often the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in the activity of many psychoactive substances. nih.govnih.gov

Computational docking studies on phenethylamine analogues within the 5-HT2A receptor binding site have revealed key interaction points. Typically, the protonated amine of the ethylamine (B1201723) side chain forms a crucial salt bridge with a conserved aspartate residue (Asp155) in the third transmembrane helix (TM3) of the receptor. This interaction is a primary anchor for the ligand in the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com This approach is vital for predicting the activity of novel molecules and for understanding the key molecular features that drive pharmacological responses.

Derivation of Predictive Models from Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. frontiersin.org For a series of phenethylamine derivatives, a predictive model for an activity, such as receptor binding affinity, can be derived using statistical methods like multiple linear regression (MLR). The goal is to create an equation that relates the biological activity to a combination of these descriptors. spu.edu.sy

The process involves:

Dataset Assembly: A set of phenethylamine analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule in the set, a wide range of descriptors is calculated using specialized software. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building and Validation: Statistical techniques are used to select the most relevant descriptors and build a regression model. The predictive power of the model is then rigorously tested through internal and external validation methods to ensure its reliability. scienceforecastoa.com

For phenethylamines, relevant descriptors often fall into categories that describe lipophilicity, electronic character, and steric profile.

Assessment of Electronic, Steric, and Lipophilicity Contributions to Activity

The analysis of a validated QSAR model allows for the assessment of how specific physicochemical properties contribute to the biological activity of the phenethylamine scaffold.

Electronic Contributions: The electronic nature of substituents on the phenyl ring is a critical determinant of activity. The Hammett constant (σ) is frequently used to quantify this effect. mlsu.ac.in Electron-donating groups, like the ethoxy group in this compound, can increase the electron density of the aromatic ring. This can enhance π-π stacking interactions with aromatic residues in the receptor binding pocket. QSAR models for phenethylamines often show that specific electronic distributions are favorable for high affinity. nih.gov

Lipophilicity Contributions: Lipophilicity, commonly measured by the partition coefficient (LogP), governs the ability of a molecule to cross biological membranes, including the blood-brain barrier, and to enter the hydrophobic binding pocket of a receptor. frontiersin.org The relationship between LogP and activity is often parabolic; activity increases with LogP up to an optimal point, after which increased lipophilicity can lead to poor solubility or non-specific binding, thus decreasing activity. mlsu.ac.in The ethoxy group makes this compound more lipophilic than its corresponding hydroxyl (2-Hydroxyphenethylamine) or methoxy (B1213986) (2-Methoxyphenethylamine) analogues. A QSAR analysis would help to determine if this increased lipophilicity is beneficial or detrimental to its specific biological activity.

Table 2: Hypothetical Contribution Analysis for Substituents on the Phenethylamine Ring

| Substituent (at position 2) | Electronic Effect (relative) | Steric Bulk (relative) | Lipophilicity (LogP, relative) | Hypothetical Activity Impact |

|---|---|---|---|---|

| -H (Phenethylamine) | Neutral | Low | Low | Baseline |

| -OH | Electron-donating | Low | Lower | May decrease due to polarity |

| -OCH₃ (Methoxyphenethylamine) | Electron-donating | Medium | Medium | May increase affinity |

| -OCH₂CH₃ (Ethoxyphenethylamine) | Electron-donating | Medium-High | High | Potentially optimal balance |

This analysis, derived from QSAR models, provides a rational framework for designing new phenethylamine derivatives with potentially enhanced or more selective activity by systematically modifying their electronic, steric, and lipophilic properties.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-Ethoxyphenethylamine in academic research?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination, depending on precursor availability. For example, reacting 2-ethoxyphenethyl bromide with ammonia under controlled pH and temperature (e.g., 60°C, anhydrous ethanol solvent) can yield the target compound . Characterization should include:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water (70:30) as mobile phase .

- Structural Confirmation : NMR (¹H and ¹³C) to verify ethoxy group placement and amine proton signals; FT-IR for amine (-NH₂) and ether (C-O-C) stretching frequencies .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.138) .

Basic: What safety protocols should be prioritized during handling and storage of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Impervious nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or weighing; ensure workspace airflow exceeds 0.5 m/s .

- Storage : Store in airtight, light-resistant containers at 2–8°C, segregated from acids and oxidizers (e.g., HNO₃, KMnO₄) .

- Spill Management : Absorb with silica gel or diatomaceous earth; neutralize residues with 5% acetic acid before disposal .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

Contradictions (e.g., conflicting receptor-binding affinities) require:

- Dose-Response Replication : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate to confirm EC₅₀/IC₅₀ values .

- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR activity) .

- Batch Analysis : Compare results across independently synthesized batches to rule out impurities (≥98% purity by HPLC) .

- Computational Modeling : Dock the compound into receptor crystal structures (e.g., 5-HT₂A) to predict binding modes vs. experimental data .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Variable Modification : Systematically alter substituents (e.g., ethoxy → methoxy, halogenation at C4) and assess impacts on:

- Control Groups : Include parent compound (this compound) and known analogs (e.g., 2-Methoxyphenethylamine) for benchmarking .

- Statistical Design : Use factorial analysis (e.g., ANOVA) to isolate effects of substituent position vs. electronic properties .

Basic: Which analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate at pH 9–10 to isolate the compound from plasma .

- Quantification :

- LC-MS/MS : MRM transitions (e.g., 180.1 → 107.1) with deuterated internal standards (e.g., this compound-d₅) .

- Validation Parameters : Include linearity (R² > 0.99), recovery (≥80%), and LOQ (≤1 ng/mL) per ICH guidelines .

Advanced: How can researchers ethically address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intraperitoneal administration in rodents) and metabolite formation (e.g., hepatic N-oxidation) .

- Species-Specific Factors : Compare receptor isoform expression (e.g., human vs. murine 5-HT receptors) via qPCR .

- Ethical Compliance : Adhere to institutional animal care protocols (IACUC) and exclude human testing per regulatory prohibitions .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Optimization :

- Temperature Control : Use jacketed reactors (±1°C accuracy) during critical steps (e.g., amination) .

- Purification : Recrystallize from ethanol/water (3:1) and monitor purity via HPLC after each step .

- Quality Control : Implement in-process checks (e.g., TLC at Rf = 0.4, silica gel GF₂₅₄, hexane/ethyl acetate 1:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.